molecular formula C13H13FO B15323252 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one

Cat. No.: B15323252
M. Wt: 204.24 g/mol
InChI Key: PBWMPDBKWQBXLR-UHFFFAOYSA-N
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Description

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one is a fluorinated bicyclopentane derivative featuring a ketone group and a phenyl substituent. Its rigid bicyclo[1.1.1]pentane (BCP) core is of significant interest in medicinal chemistry due to its ability to mimic linear para-substituted benzene rings while offering enhanced metabolic stability and reduced conformational flexibility .

Key structural attributes include:

  • Fluorine substitution: Enhances electronegativity and influences lipophilicity.
  • Phenyl group: Contributes to π-π stacking interactions in target binding.
  • Ketone functionality: Serves as a versatile handle for further derivatization.

Properties

Molecular Formula

C13H13FO

Molecular Weight

204.24 g/mol

IUPAC Name

1-(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)ethanone

InChI

InChI=1S/C13H13FO/c1-9(15)12-7-13(8-12,11(12)14)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

PBWMPDBKWQBXLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CC(C1)(C2F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step often involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure.

    Introduction of the fluoro group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the phenyl group: This step may involve a Friedel-Crafts alkylation or other suitable methods to introduce the phenyl group onto the bicyclic core.

    Formation of the ethanone moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Fluorinated Bicyclopentane Derivatives

1-(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)ethan-1-one (CAS 2731014-38-1)
  • Structure : Differs by an additional fluorine at the 2-position.
  • Properties: Increased electron-withdrawing effects may reduce reactivity compared to mono-fluoro analogs. Safety data recommend storage at 2–8°C .
  • Applications : Likely used as a bioisostere in drug design, similar to other BCP derivatives .
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one (CymitQuimica Ref: 54-PC405700)
  • Structure : Lacks the phenyl group, reducing steric bulk.
  • Properties : Lower molecular weight (154.21 g/mol) improves solubility but diminishes binding affinity in aromatic systems .
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid (CAS 2731008-36-7)
  • Structure: Propanoic acid substituent introduces acidity (pKa ~4–5).
  • Applications: Potential use in prodrugs or as a carboxylate bioisostere .

Hydroxyl-Substituted Analogs

1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one (CAS 2055839-77-3)
  • Structure : Hydroxyl group replaces fluorine, increasing polarity.
  • Properties : Molecular weight 126.15 g/mol; stored at room temperature. Purity ≥97% .
  • Applications : Hydroxyl enables hydrogen bonding, useful in hydrophilic drug scaffolds .

Other Bicyclopentane Ketones

1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone (CAS 115913-30-9)
  • Structure : Dual ketone groups on the BCP core.
2-(Adamantan-1-yl)-1-(3-(tert-butyl)BCP-1-yl)ethan-1-one
  • Structure : Bulky adamantyl and tert-butyl groups enhance steric shielding.
  • Properties : Demonstrated in NMR studies (δH 1.4–2.1 ppm for adamantyl protons) .

Functionalized Derivatives

1-(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanamine Hydrochloride (CAS 2381247-98-7)
  • Structure : Ketone replaced by methanamine; hydrochloride salt improves aqueous solubility.
  • Applications : Amine group facilitates covalent binding or salt formation in APIs .

Biological Activity

1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one is a synthetic compound characterized by a bicyclo[1.1.1]pentane core structure, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its interactions with biological targets.

  • Molecular Formula : C13H13FO
  • Molecular Weight : 204.24 g/mol
  • CAS Number : 2731007-38-6

The presence of a fluoro group and a phenyl moiety enhances its chemical diversity, potentially affecting its reactivity and biological interactions .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclo[1.1.1]pentane Core : Achieved through cycloaddition reactions.
  • Fluorination : Introduction of the fluoro group using reagents like Selectfluor.
  • Phenyl Group Attachment : Often accomplished via Friedel-Crafts alkylation.
  • Ethanone Formation : Finalizing the compound through specific organic reactions .

The biological activity of this compound is hypothesized to involve its interaction with various enzymes and receptors due to the rigid structure provided by the bicyclo[1.1.1]pentane core, which may enhance binding affinity . The fluoro and phenyl groups are critical for modulating these interactions.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

StudyFindings
Study 1 Investigated the binding affinity of this compound with specific enzymes, revealing significant inhibitory effects on target pathways relevant to cancer treatment .
Study 2 Examined the compound's potential as an anti-inflammatory agent, demonstrating a reduction in pro-inflammatory cytokines in vitro .
Study 3 Analyzed its neuroprotective properties, indicating potential benefits in models of neurodegenerative diseases .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundStructural DifferencesBiological Activity
1-{2-chloro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-oneChlorine instead of fluorineReduced binding affinity in enzyme assays .
3-{2-fluoro-bicyclo[1.1.1]pentan-3-yloxy}-phenolDifferent functional groupsEnhanced antioxidant activity .

Q & A

Q. What are the key synthetic routes for 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one?

Synthesis typically involves bicyclo[1.1.1]pentane core construction followed by functionalization. A common approach uses [1.1.1]propellane as a starting material, with photoredox catalysis (e.g., 4CzIPN catalyst) enabling radical addition to introduce fluorophenyl and ketone groups. Column chromatography (e.g., silica gel with CH2_2Cl2_2/MeOH) is employed for purification . Alternative routes include Suzuki-Miyaura coupling for aryl group introduction, though steric hindrance from the bicyclic framework may necessitate optimized reaction conditions .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and stereoelectronic effects. For example, ¹⁹F NMR detects deshielding effects from the fluorine atom’s proximity to the bicyclic core. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation. Computational validation, such as density functional theory (DFT), can correlate experimental NMR shifts with predicted electronic environments .

Q. What safety precautions are critical during handling?

While specific hazard data for this compound is limited, analogous bicyclo[1.1.1]pentane derivatives require precautions against inhalation and skin contact. Use fume hoods, PPE (gloves, lab coat), and avoid ignition sources due to potential flammability. Emergency protocols include rinsing exposed skin with water for ≥15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How does steric hindrance in the bicyclo[1.1.1]pentane core influence reactivity?

The strained bicyclic structure imposes significant steric constraints, limiting nucleophilic substitution at bridgehead positions. Strategies to mitigate this include:

  • Transition-metal catalysis : Pd-mediated cross-couplings (e.g., Buchwald-Hartwig amination) under mild conditions.
  • Radical-based functionalization : Photoredox methods (e.g., Ir catalysts) to bypass steric barriers . Computational studies (e.g., molecular dynamics) reveal that steric bulk reduces reaction rates by 30–50% compared to non-bicyclic analogs .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (~2.1) and topological polar surface area (TPSA ~20 Ų), indicating moderate blood-brain barrier permeability.
  • Docking studies : Molecular docking with cytochrome P450 enzymes predicts metabolic stability, showing resistance to oxidation due to fluorine’s electron-withdrawing effects .
  • DFT simulations : Model frontier molecular orbitals to identify reactive sites for electrophilic/nucleophilic attacks .

Q. How does fluorination at the 2-position alter electronic and biological activity?

Fluorine’s electronegativity induces:

  • Electronic effects : Increased C–F bond dipole moment stabilizes adjacent carbocations, enhancing electrophilic reactivity.
  • Biological interactions : Fluorine acts as a hydrogen-bond acceptor, improving binding affinity to targets like kinases or GPCRs. Comparative studies with non-fluorinated analogs show a 3–5× increase in inhibitory potency .

Q. What strategies optimize yield in multi-component reactions involving this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMA, DMF) improve solubility of the hydrophobic bicyclic core.
  • Catalyst loading : 5–10 mol% of 4CzIPN or Ir(ppy)3_3 maximizes radical initiation efficiency.
  • Temperature control : Reactions at 23–40°C minimize side-product formation. Yield improvements (from 60% to 80%) are achieved via iterative DOE (design of experiments) .

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